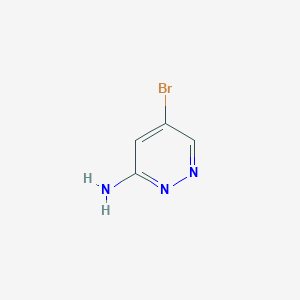

5-Bromopyridazin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromopyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-3-1-4(6)8-7-2-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZZTROFAJLFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735912 | |

| Record name | 5-Bromopyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187237-00-8 | |

| Record name | 5-Bromopyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthetic Strategy for 5-Bromopyridazin-3-amine

Executive Summary

5-Bromopyridazin-3-amine is a functionalized diazine that represents a valuable building block for the synthesis of more complex molecules in medicinal and agrochemical research. The pyridazine core is a recognized pharmacophore, and the strategic placement of an amino group and a bromine atom offers versatile handles for further derivatization. The amino group can be acylated, alkylated, or used to construct fused heterocyclic systems, while the bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions. Despite its utility, specific, well-documented synthetic procedures for this exact molecule are not prevalent in readily accessible literature. This guide, therefore, outlines two primary, chemically sound synthetic strategies based on established principles of heterocyclic chemistry and analogous transformations. The proposed pathways are:

-

Pathway A: Direct amination of a dihalopyridazine precursor via Nucleophilic Aromatic Substitution (SNAr).

-

Pathway B: Reduction of a 5-bromo-3-nitropyridazine intermediate.

This document provides a detailed examination of the rationale behind each pathway, proposed experimental protocols, and a comparative analysis to aid researchers in selecting an appropriate route for laboratory-scale synthesis.

Overview of Proposed Synthetic Strategies

The electron-deficient nature of the pyridazine ring is the central chemical principle governing its functionalization. The two adjacent nitrogen atoms withdraw electron density from the ring carbons, making them susceptible to attack by nucleophiles. This property is the foundation for the two major retrosynthetic disconnections proposed for this compound.

Pathway A leverages this inherent reactivity directly, proposing the displacement of a halide at the C3 position of a 3,5-dihalopyridazine with an ammonia equivalent. This is the most direct route, contingent on the availability of the starting material and the ability to control the regioselectivity of the substitution.

Pathway B is a more classical and potentially more reliable, albeit longer, approach. It involves the synthesis of a 5-bromo-3-nitropyridazine intermediate, followed by the well-established and high-yielding reduction of the nitro group to the target amine. This pathway decouples the introduction of the two functional groups, which can often simplify optimization and purification.

Pathway A: Direct Amination via Nucleophilic Aromatic Substitution (SNAr)

Rationale and Mechanistic Considerations

Nucleophilic aromatic substitution (SNAr) on halo-pyridazines is a feasible method for introducing amino groups. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose formation is facilitated by the electron-withdrawing pyridazine nitrogens.

-

Starting Material: The most logical precursor for this pathway is 5-Bromo-3-chloropyridazine (CAS 1196155-33-5), which is commercially available.[1] Using a substrate with two different halogens (Cl and Br) is advantageous. The C-Cl bond is generally more reactive towards nucleophilic substitution than the C-Br bond in heteroaromatic systems, which should favor the desired regioselective displacement of the chlorine atom at the C3 position.

-

Nucleophile: Aqueous or alcoholic ammonia (NH₃) is the most direct nucleophile. The reaction typically requires elevated temperatures and pressure (autoclave) to proceed effectively.[2][3]

-

Causality of Experimental Choices: The choice of 5-Bromo-3-chloropyridazine as a starting material is strategic. The greater electronegativity and polarization of the C-Cl bond compared to the C-Br bond makes the C3 position more electrophilic and thus more susceptible to nucleophilic attack. This intrinsic difference in reactivity is the key to achieving regioselectivity without the need for protecting groups or more complex multi-step procedures. Solvents like ethanol or water are chosen for their ability to solvate the reactants and withstand the required reaction temperatures.[4]

Proposed Workflow: Pathway A

Caption: Proposed SNAr synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This protocol is a proposed method based on analogous reactions and should be performed with all appropriate safety precautions by trained personnel.

-

Reactor Setup: To a high-pressure steel autoclave, add 5-Bromo-3-chloropyridazine (1.0 eq., e.g., 5.0 g).

-

Reagent Addition: Add concentrated aqueous ammonia (28-30%, 20-40 eq.) or a saturated solution of ammonia in ethanol. The use of a solvent like ethanol can improve the solubility of the starting material.[4]

-

Reaction: Seal the autoclave securely. Heat the reaction mixture to 120-150 °C with vigorous stirring. The optimal temperature and time must be determined empirically, but a reaction time of 12-24 hours is a reasonable starting point.[2]

-

Monitoring: (If possible with the equipment) Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS to check for the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature. CAUTION: Vent the reactor in a fume hood to release excess ammonia pressure.

-

Isolation: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ammonia and solvent.

-

Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, toluene) or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Pathway B: Synthesis via Reduction of a Nitro-Pyridazine Intermediate

Rationale and Multi-step Approach

This pathway involves the formation of a nitro-substituted intermediate, which is then reduced to the desired amine. This is a robust and widely used strategy in heterocyclic chemistry for installing an amino group when direct amination is problematic or low-yielding.[5][6]

-

Intermediate Synthesis: The key intermediate is 5-Bromo-3-nitropyridazine . The synthesis of this precursor is a critical step. A plausible route would be the diazotization of a corresponding aminopyridazine followed by a Sandmeyer-type reaction, though this adds complexity. A more direct approach, if the starting material is available, would be the nitration of a suitable pyridazine precursor.

-

Reduction Step: The reduction of an aromatic nitro group is one of the most reliable transformations in organic synthesis. Numerous methods are available, providing flexibility.

-

Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas, ammonium formate, etc.) is a clean and efficient method.[7]

-

Metal/Acid Reduction: Classic conditions such as Tin(II) chloride (SnCl₂) in HCl or Iron (Fe) powder in acetic acid/HCl are also highly effective and often used in large-scale synthesis.[5]

-

-

Causality of Experimental Choices: The choice of reducing agent can be dictated by scale, available equipment, and functional group tolerance. Catalytic hydrogenation is often preferred for its clean reaction profile and simple work-up (filtration of the catalyst). However, it requires specialized hydrogenation equipment. Metal/acid reductions are operationally simpler for a standard laboratory setup but can involve more strenuous aqueous work-ups to remove metal salts.

Proposed Workflow: Pathway B

Caption: Proposed multi-step synthesis via a nitro-intermediate.

Detailed Experimental Protocol (Proposed for Reduction Step)

Disclaimer: This protocol is based on the reduction of 5-bromo-3-nitropyridine and is adapted for the pyridazine analogue.[7] It should be performed with all appropriate safety precautions.

-

Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Bromo-3-nitropyridazine (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the flask, evacuate the air, and replace with hydrogen gas (H₂). This can be done using a balloon filled with H₂ for small-scale reactions or a dedicated hydrogenation apparatus.

-

Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen for 2-16 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The product amine is typically more polar than the starting nitro compound.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound, which can then be purified by recrystallization or column chromatography as described in Pathway A.

Comparative Analysis of Proposed Pathways

| Feature | Pathway A: Direct Amination (SNAr) | Pathway B: Nitro Reduction |

| Number of Steps | 1 (from 5-bromo-3-chloropyridazine) | 2 or more (synthesis of nitro-intermediate + reduction) |

| Starting Materials | 5-Bromo-3-chloropyridazine (commercially available) | Requires synthesis of 5-Bromo-3-nitropyridazine |

| Key Challenge | Achieving high regioselectivity; potentially harsh conditions (high temp/pressure). | Synthesis of the key nitro-intermediate. |

| Reliability | Potentially lower yielding with side products. | The reduction step is typically very high-yielding and reliable. |

| Scalability | May require specialized high-pressure equipment for scale-up. | Uses standard laboratory equipment; metal/acid reduction is highly scalable. |

| Safety/Hazards | High-pressure ammonia. | Use of H₂ gas (flammable); nitrating agents in the first step are highly corrosive and oxidizing. |

Conclusion

The synthesis of this compound, a valuable heterocyclic building block, can be logically approached via two primary strategies. Pathway A , a direct nucleophilic aromatic substitution, offers the most convergent route but may present challenges in controlling regioselectivity and require specialized high-pressure equipment. Its success is highly dependent on the differential reactivity of the C-Cl versus C-Br bonds. Pathway B , involving the reduction of a nitro intermediate, is a longer but more robust and predictable route. While it necessitates the prior synthesis of 5-bromo-3-nitropyridazine, the final reduction step is based on a highly reliable and well-established chemical transformation.

For researchers embarking on this synthesis, the choice between these pathways will depend on the availability of starting materials, equipment, and the desired scale of the reaction. It is recommended to begin with small-scale trials to establish optimal conditions for either the selective amination in Pathway A or the synthesis and subsequent reduction of the intermediate in Pathway B.

References

- 1. 1196155-33-5|5-Bromo-3-chloropyridazine|BLD Pharm [bldpharm.com]

- 2. test-psk.inforang.com [test-psk.inforang.com]

- 3. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

Spectroscopic Profile of 5-Bromopyridazin-3-amine: A Predictive and Interpretive Guide

Introduction: The Need for Characterization

5-Bromopyridazin-3-amine is a substituted pyridazine, a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry and materials science.[1][2] The precise arrangement of the electron-donating amine group and the electron-withdrawing bromine atom on the electron-deficient pyridazine ring creates a unique electronic and structural profile. Accurate structural confirmation and purity assessment are paramount for any research or drug development application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide the necessary tools for this rigorous characterization.

This guide offers a detailed predictive overview of the expected ¹H NMR, ¹³C NMR, MS, and IR data for this compound. The causality behind each predicted value is explained, providing a logical framework for researchers to interpret their own future experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, ¹H and ¹³C NMR will confirm the substitution pattern and electronic environment of the pyridazine ring.

Predicted ¹H NMR Spectrum

The pyridazine ring of this compound contains two aromatic protons. Their chemical shifts are influenced by the adjacent nitrogen atoms, the bromine atom, and the amino group. The nitrogens are strongly electron-withdrawing, which deshields adjacent protons, moving their signals downfield.[3]

-

Proton H-4: This proton is positioned between the electron-donating amino group (-NH₂) and the electron-withdrawing bromine atom (-Br). The donating effect of the amine will shield this proton (shift it upfield), while the inductive effect of the bromine will deshield it.

-

Proton H-6: This proton is adjacent to a ring nitrogen and ortho to the bromine atom, leading to significant deshielding.

Based on data for analogous substituted pyridazines, we can predict the following spectrum, likely recorded in a solvent like DMSO-d₆ to ensure solubility and clear observation of the amine protons.[4]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~7.0 - 7.3 | Doublet (d) | ~2.5 - 3.0 |

| H-6 | ~8.5 - 8.8 | Doublet (d) | ~2.5 - 3.0 |

| -NH₂ | ~6.5 - 7.0 | Broad Singlet (br s) | - |

Rationale: The H-6 proton is predicted to be significantly downfield due to its proximity to the electronegative nitrogen and bromine. The H-4 proton is expected to be more upfield. The two aromatic protons should appear as doublets due to coupling to each other. The amine protons typically appear as a broad singlet that may exchange with D₂O.[5]

Diagram 1: Molecular Structure and Proton Assignments

Caption: Structure of this compound with proton labels.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal four distinct signals for the carbon atoms of the pyridazine ring. The chemical shifts are heavily influenced by the attached substituents and the ring nitrogens.

-

C-3: Attached to the electron-donating amino group, this carbon will be shielded relative to other carbons bonded to nitrogen.

-

C-5: Directly bonded to bromine, this carbon will be significantly influenced by the halogen's inductive effect.

-

C-4 & C-6: These carbons are primarily influenced by their position relative to the two nitrogen atoms. C-6, being adjacent to a nitrogen and ortho to the bromine, is expected to be more deshielded than C-4.[6]

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (C-NH₂) | ~158 - 162 |

| C-4 | ~120 - 124 |

| C-5 (C-Br) | ~115 - 120 |

| C-6 | ~145 - 150 |

Rationale: The chemical shifts for unsubstituted pyridazine are approximately δ 150.9 (C3/C6) and δ 126.8 (C4/C5).[7] The amino group at C-3 will cause a significant downfield shift due to its resonance effect in this electron-poor system. The bromine at C-5 will have a complex effect, but typically carbons bearing bromine in aromatic systems appear in the δ 110-125 ppm range. The predicted shifts reflect these combined substituent effects.[8]

NMR Spectroscopy: Experimental Protocol

Diagram 2: NMR Sample Preparation and Analysis Workflow

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) inside a clean, dry vial. Vortex briefly to ensure complete dissolution.

-

Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Instrumentation: Insert the tube into the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to optimize homogeneity for the specific solvent.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Following proton NMR, acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum.

-

Analysis: Analyze the processed spectrum by referencing it to the residual solvent peak, picking peaks, and integrating the signals (for ¹H NMR).

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. The fragmentation pattern offers valuable clues about its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

For this compound (C₄H₄BrN₃), the most crucial feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units.[9]

The fragmentation of the pyridazine ring typically involves the loss of stable neutral molecules like N₂ and HCN.[10][11]

Table 3: Predicted Key Ions in the EI Mass Spectrum

| m/z (for ⁷⁹Br / ⁸¹Br) | Predicted Identity | Rationale for Formation |

|---|---|---|

| 173 / 175 | [M]⁺ | Molecular Ion |

| 145 / 147 | [M - N₂]⁺ | Loss of a nitrogen molecule from the pyridazine ring |

| 94 | [M - Br]⁺ | Loss of the bromine radical |

| 67 | [C₃H₃N]⁺ | Subsequent loss of HCN from the [M - Br]⁺ fragment |

| 52 | [C₄H₄]⁺ | Loss of N₂ from the [M - Br]⁺ fragment |

Rationale: The molecular ion is expected to be prominent. The expulsion of N₂ is a characteristic fragmentation pathway for the pyridazine ring system.[12] Cleavage of the C-Br bond is also a highly probable event.

Diagram 3: Predicted Fragmentation Pathway of this compound

Caption: Key predicted fragmentation steps for this compound.

Mass Spectrometry: Experimental Protocol

-

Sample Introduction: Introduce a small amount of the sample (typically <1 mg, dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer. For EI-MS, a direct insertion probe or GC inlet can be used.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Acquisition: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted Infrared Spectrum

For this compound, the key absorptions will be from the N-H bonds of the primary amine, the C=N and C=C bonds of the aromatic ring, and the C-Br bond.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

|---|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium |

| 3100 - 3000 | C-H Aromatic Stretch | Pyridazine Ring | Medium-Weak |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine | Medium-Strong |

| 1600 - 1450 | C=C and C=N Ring Stretch | Aromatic Heterocycle | Strong |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| ~1050 | C-Br Stretch | Aryl Bromide | Medium |

| 910 - 665 | N-H Wag | Primary Amine | Strong, Broad |

Rationale: Primary aromatic amines typically show two distinct N-H stretching bands.[13] The N-H bending vibration is also a characteristic and often strong absorption.[7] The pyridazine ring will have several C=C and C=N stretching vibrations in the fingerprint region.[14] The C-N stretch for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ range.[15]

Infrared Spectroscopy: Experimental Protocol (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to press the sample firmly and evenly against the crystal surface to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The software will automatically subtract the background spectrum. The resulting transmittance or absorbance spectrum can then be analyzed for characteristic absorption bands.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly.

Conclusion

This guide provides a robust, albeit predictive, framework for the spectroscopic characterization of this compound. The predicted NMR, MS, and IR data, grounded in established spectroscopic principles and comparisons with analogous compounds, offer a valuable starting point for researchers. The detailed experimental protocols provide a self-validating system for obtaining high-quality data. It is imperative that these predictions are confirmed through empirical measurement to ensure the unequivocal identification and characterization of this compound in future scientific endeavors.

References

- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]

- 4. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon | Semantic Scholar [semanticscholar.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Pyridazine(289-80-5) 13C NMR [m.chemicalbook.com]

- 8. [PDF] Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Bromopyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopyridazin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key building block for the synthesis of a wide array of biologically active molecules.[1][2] Its pyridazine core is a "privileged structure" known to interact with various biological targets, conferring activities such as antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] A thorough understanding of its three-dimensional molecular structure and conformational dynamics is paramount for rational drug design and the development of structure-activity relationships (SAR). This guide provides a comprehensive technical overview of the molecular geometry, conformational preferences, and spectroscopic characteristics of this compound, leveraging computational chemistry methods in the absence of extensive experimental data.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeutics.[1][2][5] The strategic placement of substituents on this scaffold allows for the fine-tuning of physicochemical properties and biological activity. This compound, with its bromine atom and amino group, presents two key functionalities for synthetic elaboration. The bromine atom can participate in cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the amino group provides a site for amide bond formation or other derivatizations. The inherent biological relevance of the pyridazine core, combined with the synthetic versatility of this compound, makes it a valuable intermediate for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[1][2]

Molecular Structure and Geometry

A precise understanding of the three-dimensional arrangement of atoms in this compound is fundamental to predicting its interactions with biological macromolecules.

Fundamental Structural Information

The foundational identity of this compound is established by its chemical formula and systematic nomenclature.

| Property | Value | Source |

| Chemical Formula | C₄H₄BrN₃ | [6] |

| IUPAC Name | This compound | [6] |

| CAS Number | 1187237-00-8 | [7] |

| Molecular Weight | 174.00 g/mol | [6] |

| SMILES | C1=C(C=NN=C1N)Br | [6] |

Predicted Molecular Geometry

In the absence of publicly available single-crystal X-ray diffraction data for this compound, Density Functional Theory (DFT) calculations serve as a powerful tool to predict its ground-state molecular geometry. DFT methods have been successfully employed to determine the structures of related brominated pyridine and pyridazine derivatives with high accuracy.

Experimental Protocol: Computational Geometry Optimization

A representative protocol for predicting the molecular geometry of this compound using DFT is as follows:

-

Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

-

Computational Method Selection: The geometry optimization is performed using a DFT functional, such as B3LYP, which is known to provide a good balance between accuracy and computational cost for organic molecules.

-

Basis Set Selection: A sufficiently flexible basis set, for instance, 6-311++G(d,p), is chosen to accurately describe the electronic distribution around all atoms, including the bromine and nitrogen atoms with their lone pairs of electrons.

-

Optimization Procedure: The energy of the molecule is minimized with respect to the positions of its atoms until a stationary point on the potential energy surface is reached.

-

Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

The predicted bond lengths, bond angles, and dihedral angles from such a calculation would provide a detailed picture of the molecule's geometry. The pyridazine ring is expected to be largely planar due to its aromatic character.

Caption: Predicted molecular structure of this compound.

Conformational Analysis

While the pyridazine ring itself is rigid, the primary source of conformational flexibility in this compound arises from the rotation of the amino group around the C3-N bond.

Rotational Barrier of the Amino Group

The rotation of the amino group is not entirely free and is hindered by a rotational energy barrier. This barrier is influenced by electronic effects, such as the delocalization of the nitrogen lone pair into the aromatic system, and steric interactions with the adjacent nitrogen atom of the pyridazine ring. The magnitude of this rotational barrier can be computationally estimated by performing a potential energy surface scan.

Workflow: Calculating the Rotational Energy Barrier

Caption: Workflow for calculating the amino group rotational barrier.

The results of such a scan would likely reveal two key conformations:

-

Ground State (Planar or Near-Planar): The conformation where the amino group is coplanar with the pyridazine ring, allowing for maximum delocalization of the nitrogen lone pair into the aromatic π-system.

-

Transition State (Perpendicular): The conformation where the amino group is perpendicular to the pyridazine ring, representing the energy maximum for rotation.

The energy difference between these two states defines the rotational barrier. For similar aromatic amines, these barriers are typically in the range of a few kcal/mol.

Spectroscopic Characterization (Predicted)

Spectroscopic techniques are indispensable for the structural elucidation of molecules. In the absence of published experimental spectra for this compound, computational methods can provide valuable predicted spectra.

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms.

Methodology: NMR Spectra Prediction

Predicted NMR chemical shifts can be calculated using DFT, often with the Gauge-Independent Atomic Orbital (GIAO) method. The calculated magnetic shielding tensors are then referenced to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.

Table of Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H4 | ~7.0 - 7.5 | d |

| H6 | ~8.5 - 9.0 | d |

| NH₂ | ~5.0 - 6.0 | br s |

Table of Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C3 | ~155 - 160 |

| C4 | ~120 - 125 |

| C5 | ~110 - 115 |

| C6 | ~145 - 150 |

Note: These are estimated values and can be influenced by the choice of computational method and solvent effects.

Predicted Infrared (IR) Spectrum

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint.

Methodology: IR Spectrum Prediction

Harmonic vibrational frequencies can be calculated at the same level of theory used for geometry optimization. These frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental data.

Table of Predicted Key IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric) | ~3400 - 3500 | Medium |

| N-H stretch (symmetric) | ~3300 - 3400 | Medium |

| N-H bend (scissoring) | ~1600 - 1650 | Strong |

| C=N, C=C stretches (ring) | ~1400 - 1600 | Medium-Strong |

| C-Br stretch | ~500 - 600 | Medium |

These predicted spectroscopic data provide a valuable reference for the experimental characterization of this compound and its derivatives.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the molecular structure and conformational properties of this compound based on established computational methodologies. While these theoretical insights are crucial for guiding synthetic efforts and understanding potential biological interactions, experimental validation remains a critical next step. The acquisition of single-crystal X-ray diffraction data would provide definitive proof of the solid-state structure. Furthermore, detailed 1D and 2D NMR spectroscopic studies in various solvents would confirm the predicted chemical shifts and could offer insights into solvent-dependent conformational preferences. A comprehensive understanding of the structure and dynamics of this versatile building block will undoubtedly accelerate the discovery of new and effective pyridazine-based therapeutics.

References

- 1. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 3-Amino-5-bromopyridine(13535-01-8) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 13535-01-8|5-Bromopyridin-3-amine|BLD Pharm [bldpharm.com]

- 7. Amide rotation trajectories probed by symmetry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Application of 5-Bromopyridazin-3-amine in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, imparting unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[1] Among the myriad of functionalized pyridazines, 5-Bromopyridazin-3-amine stands out as a particularly versatile and valuable building block for the synthesis of novel therapeutic agents. Its strategic arrangement of a reactive bromine atom and a nucleophilic amino group allows for facile and diverse chemical modifications, enabling the exploration of vast chemical space in drug discovery programs. This technical guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of this compound, with a focus on its role in the development of kinase inhibitors and other targeted therapies. Detailed experimental protocols for key synthetic transformations are provided, along with insights into structure-activity relationships and pharmacokinetic considerations.

Introduction: The Physicochemical and Strategic Advantages of the this compound Scaffold

The this compound scaffold (CAS 1187237-00-8) presents a unique combination of features that make it an attractive starting point for medicinal chemistry campaigns.[2][3] The pyridazine core itself is known to be a bioisostere for other aromatic systems like pyridine and pyrimidine, while often improving aqueous solubility and facilitating the formation of crystalline salts.[1] The two adjacent nitrogen atoms create a dipole moment that can engage in specific hydrogen bonding interactions with biological targets.[4]

The bromine atom at the 5-position serves as a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of various aryl, heteroaryl, and alkyl groups to probe structure-activity relationships (SAR). The amino group at the 3-position provides a crucial vector for interaction with target proteins, often acting as a hydrogen bond donor. This bifunctionality makes this compound a powerful platform for the construction of complex, biologically active molecules.

Synthesis and Reactivity: Key Transformations of this compound

The utility of this compound in drug discovery is largely defined by its reactivity in robust and scalable cross-coupling reactions. The two most pivotal transformations for derivatizing this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5] This reaction is particularly well-suited for the derivatization of this compound, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position. These modifications are critical for tuning the pharmacological properties of the resulting molecules.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a 5-Bromo-3-aminopyridine Analog

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | 15+ | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | 15+ | 70-80 |

| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | 15+ | 65-75 |

| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | ~90 |

Data adapted from references[3][6]. Yields are for analogous 3-amino-5-bromopyridine or 5-bromoindazole systems and are indicative of the expected reactivity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of the starting bromide).[2]

-

Reaction: Stir the mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[3]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

For rapid library synthesis, microwave-assisted protocols can significantly reduce reaction times.

-

Reaction Setup: In a microwave-safe vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a suitable solvent mixture (e.g., Dioxane/H₂O).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.

-

Work-up and Purification: After cooling, the product is isolated and purified using the same procedure as the conventional heating method.

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

Buchwald-Hartwig Amination: Introducing Diverse Amino Functionalities

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[7] This reaction is instrumental for coupling amines with aryl halides, and in the context of this compound, it allows for the introduction of a wide variety of primary and secondary amines at the 5-position. This functionalization is key for modulating properties such as solubility, lipophilicity, and target engagement.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of a 5-Bromopyrimidine Analog

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu | Toluene | 100 | 18 | 85 |

| 2 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu | Toluene | 100 | 18 | 90 |

| 3 | Piperidine | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu | Toluene | 100 | 18 | 93 |

| 4 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18 | 88 |

Data adapted from representative literature procedures for 5-bromopyrimidine.[8] Yields are indicative of expected outcomes.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.08 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.4 eq), this compound (1.0 eq), and the desired amine (1.2 eq).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5-10 mL per 1 mmol of bromide) via syringe.

-

Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The 3-aminopyridazine moiety is a well-established pharmacophore in kinase inhibitor design.[4] The amino group often forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many type I and type II kinase inhibitors. The 5-position, which can be readily diversified using the chemistry described above, typically points towards the solvent-exposed region of the binding pocket, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

Case Study: this compound in the Synthesis of Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibitors

A recent patent application (WO2021247969A1) discloses the use of this compound as a key starting material in the synthesis of novel inhibitors of fibroblast growth factor receptor (FGFR) kinases.[9] Deregulation of FGFR signaling is implicated in various cancers, making these kinases attractive therapeutic targets.

The synthesis involves an initial reaction of this compound with chloroacetaldehyde to form a brominated imidazo[1,2-b]pyridazine core. This intermediate is then further functionalized, likely through cross-coupling reactions at the bromine-bearing position, to generate the final potent FGFR inhibitors.

Caption: Synthetic route to FGFR inhibitors from this compound.[9]

Structure-Activity Relationship (SAR) Insights from Analogous Scaffolds

While detailed public SAR data for this compound derivatives is emerging, valuable insights can be drawn from closely related scaffolds, such as 3-amino-5-bromopyridine, which has been explored for the inhibition of kinases like ALK2.[5]

-

Hinge-Binding: The 3-amino group is critical for maintaining the hinge-binding interactions necessary for potent kinase inhibition.

-

5-Position Substituent: The nature of the substituent at the 5-position significantly impacts potency and selectivity. Large, hydrophobic groups can access deeper pockets in the ATP-binding site, while polar or charged groups can be used to enhance solubility and modulate pharmacokinetic properties. For example, in ALK2 inhibitors, replacing a phenyl group with a quinoline at this position can increase selectivity.

-

Vector for Optimization: The 5-position serves as the primary vector for lead optimization, allowing for the fine-tuning of the molecule's properties without disrupting the core binding motif.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Pharmacokinetic Considerations

The pyridazine core is known to favorably influence the pharmacokinetic properties of drug candidates.[1] Its polar nature can enhance aqueous solubility, which is often a challenge in kinase inhibitor development. Furthermore, the nitrogen atoms can serve as hydrogen bond acceptors, potentially reducing the metabolic liability often associated with more lipophilic aromatic rings. The ability to fine-tune the properties of the 5-position substituent allows for the optimization of the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the molecule.

Conclusion

This compound is a high-value scaffold for modern medicinal chemistry, offering a unique combination of a privileged heterocyclic core and versatile synthetic handles. Its utility in the synthesis of targeted therapies, particularly kinase inhibitors, is well-documented in the patent literature. The robust and well-understood chemistry of Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a clear and efficient path for the diversification of this core, enabling the rapid exploration of structure-activity relationships and the optimization of lead compounds. As the demand for novel, highly selective, and potent kinase inhibitors continues to grow, the strategic application of this compound is poised to play an increasingly important role in the discovery and development of next-generation therapeutics.

References

- 1. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C4H4BrN3 | CID 66864135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. WO2021247969A1 - Inhibitors of fibroblast growth factor receptor kinases - Google Patents [patents.google.com]

- 8. US11345681B1 - Inhibitors of fibroblast growth factor receptor kinases - Google Patents [patents.google.com]

- 9. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electronic Properties of the 5-Bromopyridazin-3-amine Ring System

Abstract: The pyridazine ring is a foundational scaffold in medicinal chemistry, prized for its unique physicochemical properties that are conducive to forging effective drug-target interactions. This guide provides a comprehensive technical analysis of a specific, highly functionalized derivative: 5-Bromopyridazin-3-amine. We will dissect the core electronic characteristics of the pyridazine system and explore the profound modulatory influence of the electron-donating amino group and the electron-withdrawing bromo substituent. This "push-pull" dynamic creates a unique electronic landscape that dictates the molecule's reactivity, spectroscopic signature, and, ultimately, its utility in drug discovery. This document synthesizes theoretical principles with field-proven experimental and computational protocols, offering researchers, scientists, and drug development professionals a definitive resource for understanding and leveraging the properties of this versatile chemical entity.

The Pyridazine Core: An Electron-Deficient Scaffold

The parent pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement renders the ring system inherently electron-deficient, a property that profoundly influences its chemical behavior.[1][2] Key physicochemical properties of the pyridazine core include:

-

High Dipole Moment: The adjacent, electronegative nitrogen atoms create a significant dipole moment, which enhances water solubility and the potential for polar interactions with biological targets.[1]

-

Weak Basicity: Despite the presence of two nitrogen atoms, pyridazine is a weak base (pKa ≈ 2.3) because the lone pair electrons are part of the aromatic system, making them less available for protonation.[2]

-

π-Deficiency: The nitrogen atoms withdraw electron density from the ring, making it susceptible to nucleophilic attack and resistant to electrophilic substitution. This deficiency is most pronounced at the C-3 and C-6 positions.[1]

These intrinsic properties make pyridazine an attractive scaffold in drug design, but it is the strategic placement of substituents that unlocks its full potential. Our focus, this compound, exemplifies this principle.

Caption: Chemical Structure of this compound.

The "Push-Pull" Effect: Interplay of Substituents

The electronic character of the this compound ring is a direct consequence of the opposing electronic effects of its two substituents. This "push-pull" relationship creates distinct regions of high and low electron density, which are critical determinants of the molecule's reactivity and interaction profile.

-

The 3-Amino Group (-NH₂): An Electron-Donating Force The amino group acts as a powerful electron-donating group (EDG) primarily through resonance (a +M effect). The nitrogen lone pair can delocalize into the pyridazine ring, increasing its electron density. While it also exerts a minor electron-withdrawing inductive effect (-I), the resonance effect is dominant. This donation partially counteracts the inherent electron deficiency of the pyridazine core, influencing its basicity and reactivity towards electrophiles.

-

The 5-Bromo Group (-Br): An Electron-Withdrawing Anchor Conversely, the bromine atom is a classic electron-withdrawing group (EWG). Its high electronegativity pulls electron density from the ring via a strong inductive effect (-I). While it possesses lone pairs that can participate in weak resonance donation (+M), the inductive effect is overwhelmingly stronger. The primary roles of the bromo group are to further decrease the ring's electron density and, critically, to serve as a versatile synthetic handle for cross-coupling reactions.

The synergy of these two groups establishes a polarized electronic environment, essential for both synthetic manipulation and biological activity.

Caption: Conceptual diagram of electronic "push-pull" effects.

Frontier Molecular Orbitals and Chemical Reactivity

The electronic properties and reactivity of a molecule are fundamentally governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical stability and electronic excitability.[3][4][5]

-

HOMO: The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons. The electron-donating amino group is expected to raise the HOMO energy level of the this compound system, making it a more effective electron donor than the unsubstituted pyridazine.

-

LUMO: The energy of the LUMO is related to the electron affinity and indicates the molecule's ability to accept electrons. The electron-withdrawing nature of both the pyridazine ring and the bromo substituent will significantly lower the LUMO energy level, making the molecule a better electron acceptor.

-

HOMO-LUMO Gap: The combined effect of raising the HOMO and lowering the LUMO leads to a reduced HOMO-LUMO gap. A smaller gap suggests that the molecule can be more easily excited electronically (e.g., by absorbing light) and is generally more kinetically reactive.

This orbital structure dictates the molecule's reactivity in key transformations essential for drug development:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, amplified by the bromine, makes it susceptible to attack by nucleophiles.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is an ideal site for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[6][7] This allows for the facile introduction of diverse chemical moieties, enabling the systematic exploration of the chemical space around the core scaffold—a cornerstone of modern medicinal chemistry.

Experimental Characterization Protocols

To empirically validate the theoretical electronic properties, a suite of spectroscopic and electrochemical techniques must be employed. The following protocols are designed as self-validating systems for any research laboratory.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides an atomic-level map of the molecule's electronic environment. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the local electron density. The electron-donating amino group will shield nearby protons and carbons (shifting them upfield), while the electron-withdrawing ring nitrogens and bromo group will deshield them (shifting them downfield).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Calibrate and shim the NMR spectrometer (400 MHz or higher recommended for better resolution). Set the appropriate spectral width and acquisition parameters for both ¹H and ¹³C nuclei.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the broadband proton-decoupled ¹³C spectrum. For enhanced structural confirmation, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

-

Data Analysis & Validation: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals to confirm proton counts. Correlate observed chemical shifts with predictions from theoretical calculations (DFT) or spectral databases to validate the assignments. The predicted upfield/downfield shifts should align with the known electronic effects of the substituents.

Protocol 2: Cyclic Voltammetry (CV)

Causality: CV is a powerful electrochemical technique used to probe the redox properties of a molecule. The oxidation potential (Eₒₓ) is directly related to the energy required to remove an electron from the HOMO, while the reduction potential (EᵣₑᏧ) is related to the energy gained when an electron is added to the LUMO. These values provide empirical estimates of the HOMO and LUMO energy levels.

Step-by-Step Methodology:

-

Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Solution: Dissolve 1-5 mM of this compound in the electrolyte solution.

-

Cell Assembly: Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode (SCE). Polish the working electrode with alumina slurry before each run to ensure a clean, reproducible surface.

-

Internal Standard: Add a small amount of an internal reference standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

-

Data Acquisition: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen. Scan the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, then reverse the scan towards negative potentials to observe reduction. Perform scans at various rates (e.g., 50, 100, 200 mV/s) to check for reversibility.

-

Data Analysis & Validation: Measure the peak potentials for oxidation and reduction. Reference all measured potentials against the Fc/Fc⁺ couple. The HOMO and LUMO energies can be estimated using empirical formulas (e.g., E(HOMO) ≈ -[Eₒₓ vs Fc/Fc⁺ + 4.8] eV). The self-validating step is the stability and known potential of the internal ferrocene standard, which confirms the integrity of the reference electrode and solvent system.

Caption: Workflow for experimental characterization.

Computational Modeling with Density Functional Theory (DFT)

When experimental data is limited or to gain deeper mechanistic insight, computational chemistry is indispensable. Density Functional Theory (DFT) is a robust method for predicting the electronic structure and properties of molecules like this compound.[3][4][8]

Protocol 3: DFT Calculation Workflow

Causality: This workflow provides a reliable, reproducible method to calculate key electronic descriptors from first principles, offering predictive power that can guide experimental design.

Step-by-Step Methodology:

-

Structure Input: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p).[4][8]

-

Frequency Calculation (Validation): Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive the final electronic properties. Key outputs include:

-

HOMO and LUMO energy levels.

-

The full molecular orbital diagram.

-

Molecular Electrostatic Potential (MEP) map, which visually shows electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions.

-

Calculated dipole moment.

-

Atomic charges (e.g., Mulliken or NBO).

-

Predicted Quantitative Data

The following table summarizes expected values for pyridazine and this compound based on DFT calculations, illustrating the impact of the substituents.

| Property | Pyridazine (Reference) | This compound (Predicted) | Rationale for Change |

| HOMO Energy | ~ -7.0 eV | ~ -6.2 eV | Raised by EDG (-NH₂) |

| LUMO Energy | ~ -0.5 eV | ~ -1.5 eV | Lowered by EWG (-Br) and ring |

| HOMO-LUMO Gap | ~ 6.5 eV | ~ 4.7 eV | Gap is significantly reduced |

| Dipole Moment | ~ 4.0 D[1] | > 4.5 D | Increased by polar substituents |

Note: Absolute energy values can vary with the level of theory; the trend is the critical insight.

Applications in Rational Drug Design

The unique electronic properties of this compound make it a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors.

Mechanism of Action: The nitrogen atoms of the pyridazine ring are excellent hydrogen bond acceptors. This allows them to act as a "hinge-binder," anchoring the molecule into the ATP-binding site of many protein kinases. The substituents at the 3- and 5-positions then project into different pockets of the active site, and their electronic and steric properties are fine-tuned to maximize potency and selectivity. The "push-pull" system can enhance binding affinity through favorable electrostatic and dipole interactions with the protein.

Synthetic Utility: The bromine at the 5-position is not just an electronic modulator; it is a linchpin for synthetic diversification. Using Suzuki or other cross-coupling reactions, medicinal chemists can rapidly generate large libraries of compounds, attaching different aryl or alkyl groups at this position. This allows for a systematic Structure-Activity Relationship (SAR) study to optimize the compound's efficacy, selectivity, and pharmacokinetic properties (ADME).[6][7]

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound is far more than a simple chemical building block. It is a precisely engineered scaffold whose electronic properties are a finely balanced interplay between an electron-deficient core and the opposing forces of its amino and bromo substituents. This "push-pull" architecture results in a reduced HOMO-LUMO gap, enhanced reactivity at specific sites, and a distinct spectroscopic signature. Understanding these properties through the integrated use of theoretical modeling, spectroscopy, and electrochemistry provides researchers with the foundational knowledge to rationally design and synthesize next-generation therapeutics. The inherent utility of the pyridazine core as a biological recognition element, combined with the synthetic versatility afforded by the bromo group, ensures that this ring system will remain a high-value asset in the field of drug discovery for the foreseeable future.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. Properties of fused-ring pyridazine structures for electronic materials applications - American Chemical Society [acs.digitellinc.com]

- 4. metaphactory [semopenalex.org]

- 5. iiste.org [iiste.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of Novel 5-Bromopyridazin-3-amine Derivatives for Drug Discovery

Abstract

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors.[1][2][3] This guide provides an in-depth technical exploration of the synthesis of novel derivatives based on the versatile 5-Bromopyridazin-3-amine core. We will detail the strategic synthesis of the core scaffold itself, followed by a comprehensive analysis of methodologies for its selective functionalization. The dual reactivity of this molecule—the nucleophilic amino group and the electrophilic C-Br bond amenable to cross-coupling—offers a rich platform for generating diverse chemical libraries. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, step-by-step protocols, and the causal logic behind key experimental choices to accelerate discovery programs.

Introduction: The Strategic Value of the Pyridazine Scaffold

Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This unique electronic arrangement imparts specific physicochemical properties, such as hydrogen bonding capabilities and dipole moment, that make it a valuable component in drug design.[2] The pyridazine motif is present in molecules targeting a wide array of biological pathways, demonstrating efficacy as anticancer, anti-inflammatory, and antihypertensive agents.[1][4]

Specifically, the this compound scaffold serves as a bifunctional building block. The bromine atom at the 5-position is a versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups.[5] Concurrently, the amino group at the 3-position can be readily functionalized through acylation, sulfonylation, or alkylation, allowing for fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles. This guide focuses on harnessing this dual reactivity to construct novel molecular architectures.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is a critical first step. A robust and scalable route is paramount. While multiple theoretical pathways exist, a common and effective strategy proceeds from commercially available precursors such as 3,6-disubstituted pyridazines. A key transformation is the selective nucleophilic aromatic substitution (SNAr) of a halogen atom.

A highly effective method for a related isomer, 3-amino-6-chloropyridazine, involves the mono-amination of 3,6-dichloropyridazine.[6] This reaction is efficiently driven by microwave irradiation, which significantly reduces reaction times compared to conventional heating.[7] The rationale behind using microwave energy lies in its ability to rapidly and uniformly heat the reaction mixture, overcoming the activation energy barrier for the SNAr reaction on the electron-deficient pyridazine ring.

dot graph "Synthetic_Pathway_Core" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Synthetic approach to aminohalopyradazine scaffolds.

While the direct synthesis of the 5-bromo isomer is less commonly documented, analogous principles apply. The synthesis can be envisioned through a multi-step sequence starting from a suitable pyridazine precursor, potentially involving a diazotization-bromination (Sandmeyer-type) reaction or a regioselective bromination of an aminopyridazine intermediate. For the purpose of this guide, we will focus on the derivatization of the core scaffold, which is available from commercial suppliers.

Derivatization Strategies: Building a Chemical Library

With the this compound scaffold in hand, we can explore two primary vectors for diversification: C-C/C-N bond formation at the C5-position and N-functionalization at the C3-amine.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The bromine atom on the pyridazine ring is primed for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing complex molecular architectures.[8]

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)–C(sp²) bonds.[9] It involves the coupling of the bromo-pyridazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Causality Behind Protocol Choices:

-

Catalyst System: A Pd(0) species is the active catalyst. Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a reliable choice as it is commercially available and requires no pre-activation. The triphenylphosphine ligands stabilize the Pd(0) state but are labile enough to allow the catalytic cycle to proceed.[10]

-

Base: A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[9] Potassium phosphate (K₃PO₄) is an effective and moderately strong base suitable for this purpose.

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Dioxane solubilizes the organic starting materials and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.[10]

dot graph "Suzuki_Coupling_Workflow" { rankdir="LR"; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of the starting bromide).

-

Reaction: Heat the mixture to 85-95 °C with vigorous stirring for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

| Entry | Arylboronic Acid | Catalyst System | Base | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Est. 75-90% |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Est. 80-95% |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Est. 60-80% |

| Note: Yields are estimated based on similar couplings of aminobromopyridines and aminobromopyrimidines and serve as a predictive reference. Actual yields may vary.[10] |

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of the C5-position with a wide range of primary and secondary amines.[11][12] This reaction is critical for synthesizing derivatives with modulated polarity and hydrogen-bonding capabilities.

Causality Behind Protocol Choices:

-

Catalyst System: This reaction requires a more electron-rich and sterically hindered phosphine ligand compared to the Suzuki coupling to facilitate the challenging reductive elimination step that forms the C-N bond. Catalysts like Pd₂(dba)₃ (a source of Pd(0)) paired with ligands such as Xantphos or XPhos are highly effective.[13]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[1]

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.08 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Reagent Addition: Under a positive pressure of argon, add the base (NaOtBu, 1.4 eq), this compound (1.0 eq), and the desired amine coupling partner (1.2 eq).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

N-Functionalization of the C3-Amino Group

The primary amine at the C3-position is a nucleophilic handle ideal for diversification through acylation, sulfonylation, and alkylation reactions.

N-acylation is a fundamental transformation that introduces an amide bond, which is a key structural motif in many pharmaceuticals. This reaction is typically straightforward, involving the reaction of the amine with an acylating agent like an acyl chloride or acid anhydride.[14][15]

Causality Behind Protocol Choices:

-

Acylating Agent: Acyl chlorides are highly reactive and drive the reaction to completion efficiently.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.[16]

-

Solvent: An inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reagents without participating in the reaction.

dot graph "N_Acylation_Workflow" { rankdir="LR"; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Caption: Experimental workflow for N-Acylation.

Experimental Protocol: N-Acylation

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 1.5 eq). Cool the mixture to 0 °C in an ice bath.

-

Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting solid or oil by flash column chromatography or recrystallization to obtain the pure amide product.[16]

Conclusion and Future Outlook

The this compound scaffold represents a highly valuable and versatile starting point for the synthesis of novel compounds for drug discovery. By leveraging robust and well-understood synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-acylation, researchers can efficiently generate large libraries of derivatives. The strategic choices of catalysts, ligands, bases, and reaction conditions outlined in this guide are critical for achieving high yields and purity. The insights into the causality behind these choices empower scientists to troubleshoot and adapt these protocols for a wide range of substrates, ultimately accelerating the journey from a synthetic concept to a promising clinical candidate.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]